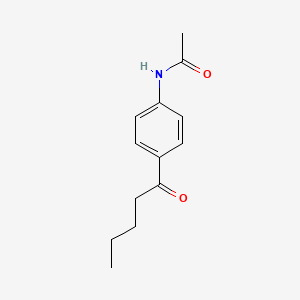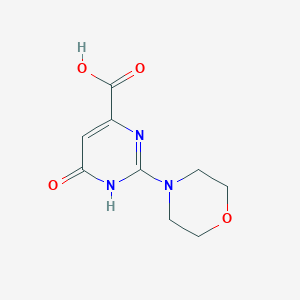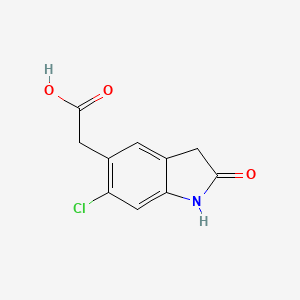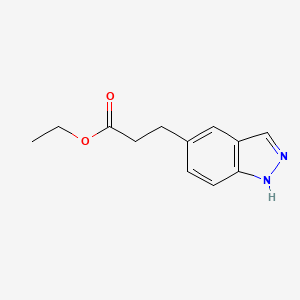
1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of two ethoxy groups attached to the tetrahydronaphthalene core. It is a derivative of naphthalene, which is a bicyclic aromatic hydrocarbon. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene typically involves the catalytic hydrogenation of naphthalene followed by the introduction of ethoxy groups. One common method involves the use of nickel catalysts under high pressure and temperature conditions to hydrogenate naphthalene to 1,2,3,4-tetrahydronaphthalene. Subsequently, ethylation is carried out using ethyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient hydrogenation and ethylation. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Decahydronaphthalene derivatives.
Substitution: Various alkylated or acylated tetrahydronaphthalenes.
Applications De Recherche Scientifique
1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The ethoxy groups and the tetrahydronaphthalene core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: Lacks the ethoxy groups, making it less reactive in certain chemical reactions.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Contains hydroxyl groups instead of ethoxy groups, leading to different chemical properties and applications.
Uniqueness: 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of ethoxy groups, which enhance its solubility and reactivity. This makes it a valuable compound in various synthetic and industrial applications compared to its analogs.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1,2-diethoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20O2/c1-3-15-13-10-9-11-7-5-6-8-12(11)14(13)16-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Clé InChI |
OJOFQHHEESKEEV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC2=CC=CC=C2C1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)










![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)

